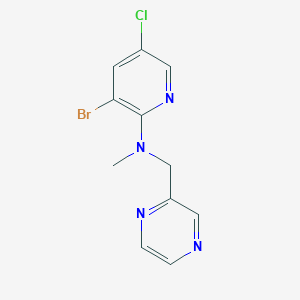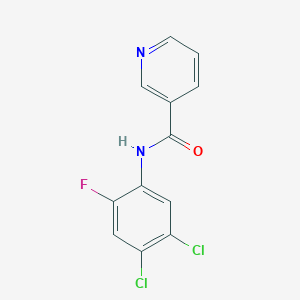
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine is a chemical compound that is of interest to the scientific community due to its potential applications in research. This compound is a pyridine derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine is not well understood. However, it has been suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine has been shown to have biochemical and physiological effects in vitro. It has been reported to inhibit the growth of certain cancer cell lines and bacterial strains. In addition, this compound has been shown to have antiviral activity. These findings suggest that this compound may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine in lab experiments is its potential as a therapeutic agent. This compound has been shown to have activity against certain cancer cells, bacteria, and viruses, which makes it a potentially valuable tool for researchers studying these diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could focus on optimizing the synthesis method to improve yields and purity. Additionally, further research could be done to explore the potential therapeutic applications of this compound in vivo. Finally, research could be done to explore the potential use of this compound in combination with other therapeutic agents to enhance its activity.
Métodos De Síntesis
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-5-bromo-pyridine with N-methyl-N-(pyrazin-2-ylmethyl)amine under basic conditions. Another method involves the reaction of 2-chloro-5-bromo-pyridine with N-methyl-N-(pyrazin-2-ylmethyl)amine in the presence of a palladium catalyst. Both methods have been reported in the literature and have been shown to give good yields of the desired compound.
Aplicaciones Científicas De Investigación
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine has potential applications in scientific research. It has been reported to have activity against certain types of cancer cells, and it has also been shown to have activity against certain bacterial strains. In addition, this compound has been reported to have activity against certain viruses. These findings suggest that this compound may have potential as a therapeutic agent.
Propiedades
IUPAC Name |
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4/c1-17(7-9-6-14-2-3-15-9)11-10(12)4-8(13)5-16-11/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTIVIGZACUYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide](/img/structure/B6625314.png)
![5-chloro-N-ethyl-2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6625319.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B6625324.png)
![1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6625325.png)
![2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B6625339.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625342.png)
![N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625350.png)
![N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625361.png)
![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)

![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)